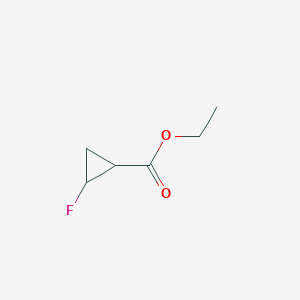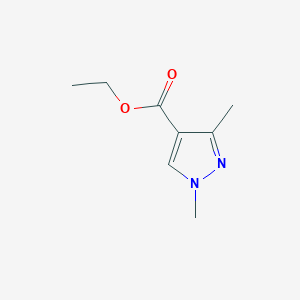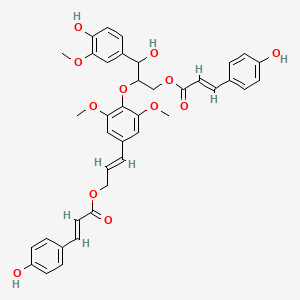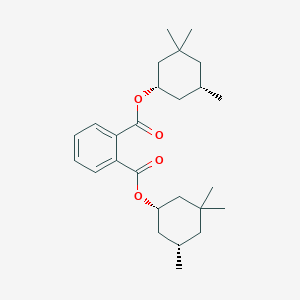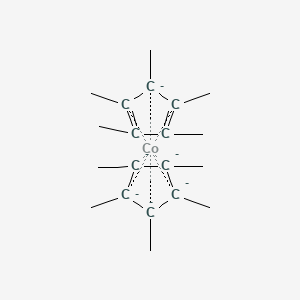
Cobaltocene,decamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobaltocene,decamethyl- can be synthesized through the reaction of cobalt(II) chloride with pentamethylcyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for bis(pentamethylcyclopentadienyl)cobalt are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with adjustments for scale and efficiency. The use of cobalt(II) chloride and pentamethylcyclopentadienyl sodium remains central to the process .
Analyse Des Réactions Chimiques
Types of Reactions
Cobaltocene,decamethyl- undergoes various types of reactions, including:
Oxidation: It can be oxidized to form bis(pentamethylcyclopentadienyl)cobalt(III) compounds.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)cobalt include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include bis(pentamethylcyclopentadienyl)cobalt(III) compounds and reduced graphene oxide .
Applications De Recherche Scientifique
Cobaltocene,decamethyl- has a wide range of scientific research applications:
Biology: Its electron-donating properties make it useful in various biochemical studies.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential medical applications.
Mécanisme D'action
The mechanism by which bis(pentamethylcyclopentadienyl)cobalt exerts its effects is primarily through its electron-donating properties. It improves charge injection and transport in electronic devices by lowering the energy barrier for electron transfer . The molecular targets and pathways involved include interactions with semiconductor materials and the formation of stable charge-transfer complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)cobalt (cobaltocene): Similar in structure but lacks the methyl groups on the cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)iron (decamethylferrocene): Similar in structure but contains iron instead of cobalt.
Bis(pentamethylcyclopentadienyl)nickel: Another similar compound with nickel as the central metal.
Uniqueness
Cobaltocene,decamethyl- is unique due to its low solid-state ionization energy, making it a more efficient electron donor compared to its analogs . This property enhances its performance in electronic applications, particularly in improving charge injection and transport .
Propriétés
Formule moléculaire |
C20H30Co-6 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
cobalt;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |
Clé InChI |
CFRWJIYCJRVUSG-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







